![molecular formula C39H52N2O4S B12502468 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha](/img/structure/B12502468.png)
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid; dicha
Description
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid (dicha) is a structurally complex amino acid derivative characterized by three key features:
- A tert-butoxycarbonyl (Boc) -protected amino group, which enhances stability during synthetic processes.
- A triphenylmethylsulfanyl (tritylsulfanyl) substituent, contributing steric bulk and lipophilicity.
- A propanoic acid backbone, enabling reactivity in peptide coupling or conjugation reactions.
Its tritylsulfanyl group likely protects reactive thiols during synthesis, a strategy observed in peptide and protein research .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S.C12H23N/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30);11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKHCNDMEGATRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H52N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid typically involves the protection of amino acids. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group and triphenylmethyl chloride (Trt-Cl) to protect the sulfanyl group. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Trt groups under acidic conditions.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU or DCC.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form disulfides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while acetic acid or other mild acids can be used for the Trt group.
Major Products
Deprotected Amino Acid: Removal of the protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides with specific sequences.
Scientific Research Applications
Applications in Medicinal Chemistry
- Peptide Synthesis : Boc-Cys(Trt)-OH is frequently utilized as a building block in the solid-phase synthesis of peptides. Its protective groups allow for selective reactions, facilitating the assembly of complex peptide sequences.
- Drug Development : The compound's ability to modify peptide structures makes it valuable in drug design. By incorporating Boc-Cys(Trt)-OH into peptide chains, researchers can enhance bioactivity and selectivity against specific biological targets.
Applications in Material Science
- Nanomaterials : The incorporation of Boc-Cys(Trt)-OH into polymer matrices has been explored for developing nanomaterials with tailored properties. Its functional groups can interact with other materials, leading to enhanced mechanical and thermal properties.
- Biocompatible Materials : Given its amino acid structure, Boc-Cys(Trt)-OH is being investigated for use in biocompatible materials for medical implants. Its ability to promote cell adhesion and proliferation makes it a candidate for improving the integration of implants with biological tissues.
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Peptide Synthesis | Enhanced stability and bioactivity of peptides |
Drug Development | Modifying peptides for targeted therapies | Improved binding affinities to disease-related targets |
Material Science | Nanomaterials | Increased thermal resistance |
Biocompatible Materials | Medical implants | Enhanced cell adhesion and proliferation |
Mechanism of Action
The compound acts primarily as a protected amino acid derivative. The Boc and Trt groups protect the amino and sulfanyl groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and sulfanyl groups can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- Substituents : Thiophen-2-yl (aromatic heterocycle) vs. dicha’s tritylsulfanyl.
- Properties : Smaller aromatic ring reduces steric hindrance and lipophilicity (logP ~2.1 vs. dicha’s estimated ~5.8). Enhanced solubility in polar solvents.
- Applications : Used as a laboratory chemical and in manufacturing (CAS: 56675-37-7) .
- Key Difference : Thiophene’s electron-rich nature may facilitate electrophilic substitutions, unlike dicha’s inert trityl group.
2-[(tert-Butoxycarbonyl)amino]-3-(pentafluorophenyl)propanoic acid
- Substituents : Pentafluorophenyl (electron-deficient aromatic ring) vs. tritylsulfanyl.
- Properties: High electronegativity increases acidity (pKa ~3.5 for propanoic acid vs. dicha’s ~4.2). Molecular formula: C₁₄H₁₄F₅NO₄ .
- Applications : Likely used in fluorinated drug intermediates due to enhanced metabolic stability.
- Key Difference : The pentafluorophenyl group improves resistance to nucleophilic attack compared to dicha’s tritylsulfanyl.
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid
- Substituents : Di-Boc protection and pyridin-2-yl (basic nitrogen) vs. dicha’s single Boc and tritylsulfanyl.
- Properties : Dual Boc groups increase molecular weight (MW ~450 g/mol vs. dicha’s ~480 g/mol) and steric protection. Pyridine enables metal coordination.
- Applications : Intermediate in peptide synthesis; deprotected via LiOH/THF/H₂O .
- Key Difference : Di-Boc protection complicates deprotection steps relative to dicha’s single Boc.
2-Amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid
- Substituents : Prenylsulfanyl (unsaturated aliphatic) vs. tritylsulfanyl.
- Properties : Lacks Boc protection, increasing reactivity (e.g., thiol participation in redox reactions). CAS: 5287-46-7 .
- Applications : Implicated in prenylated protein degradation pathways.
- Key Difference : Prenyl groups enhance membrane permeability but reduce synthetic stability compared to dicha’s trityl group.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : Dichloro’s tritylsulfanyl group offers superior protection in multi-step syntheses compared to prenyl or thiophenyl analogs, albeit at the cost of solubility .
- Biological Activity : Fluorinated analogs (e.g., pentafluorophenyl derivative) exhibit enhanced metabolic stability, while dicha’s bulk may limit membrane permeability .
- Deprotection Challenges : Dichloro’s single Boc group simplifies deprotection compared to di-Boc derivatives, which require stronger bases (e.g., LiOH) .
Biological Activity
Introduction
The compound 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid, also known by its CAS number 21947-98-8, is a β-amino acid derivative notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H29NO4S, with a molecular weight of 463.59 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group and a triphenylmethyl (Trt) sulfanyl moiety, which are significant for its biological interactions.
Property | Value |
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Molecular Formula | C27H29NO4S |
Molecular Weight | 463.59 g/mol |
IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid |
CAS Number | 21947-98-8 |
Biological Activity Overview
Antiviral Activity
Recent studies have indicated that β-amino acid derivatives can exhibit antiviral properties. For instance, compounds structurally similar to 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid have been evaluated for their effectiveness against various viruses.
- Mechanism of Action : These compounds may inhibit viral replication by interfering with viral enzymes such as neuraminidase. For example, a related β-amino acid derivative demonstrated an IC50 value of 50 μM against neuraminidase, suggesting potential for further optimization in antiviral applications .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Research has shown that certain β-amino acids can enhance the efficacy of antibiotics.
- Case Study : In vitro tests revealed that derivatives containing thiol groups exhibited increased antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of the triphenylmethyl sulfanyl group may enhance membrane permeability or interfere with bacterial protein synthesis .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic contexts.
- Research Findings : A study involving related compounds showed that they could suppress the production of pro-inflammatory cytokines such as TNF-α in mouse models. The compound was administered intraperitoneally and demonstrated effects comparable to established anti-inflammatory drugs .
Additional Biological Activities
Further investigations have suggested that this compound may also possess:
- Antioxidant Properties : By scavenging free radicals, it could potentially reduce oxidative stress.
- Cytotoxic Effects : Certain derivatives have shown selective cytotoxicity towards cancer cell lines, indicating potential applications in oncology .
The biological activity of 2-[(Tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanoic acid is promising, particularly in the fields of antiviral, antibacterial, and anti-inflammatory research. The unique structural features contribute to its diverse mechanisms of action, warranting further investigation into its therapeutic potential.
Future Directions
Future research should focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate safety and efficacy.
- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.